

# Introduction: The Strategic Importance of 2,6-Difluoro-4-iodopyridine

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## Compound of Interest

Compound Name: 2,6-Difluoro-4-iodopyridine

Cat. No.: B3025417

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**2,6-Difluoro-4-iodopyridine** is a strategically-functionalized heterocyclic aromatic compound that has emerged as a highly valuable building block in modern organic synthesis.<sup>[1]</sup> Its utility is primarily anchored in the differential reactivity of its halogen substituents: a highly reactive iodine atom at the C4 position and two significantly less reactive fluorine atoms at the C2 and C6 positions.<sup>[2][3]</sup> This unique electronic and steric arrangement allows for selective, sequential functionalization, making it an invaluable scaffold for the construction of complex 2,4,6-trisubstituted pyridines. These motifs are prevalent in a multitude of biologically active molecules and approved pharmaceuticals, particularly in the domain of oncology and kinase inhibitor development.<sup>[2][3]</sup>

This guide provides an in-depth exploration of the synthesis, chemical properties, and core applications of **2,6-Difluoro-4-iodopyridine**, offering field-proven insights and detailed experimental frameworks for researchers, chemists, and drug development professionals.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and analysis. The key characteristics of **2,6-Difluoro-4-iodopyridine** are summarized below.

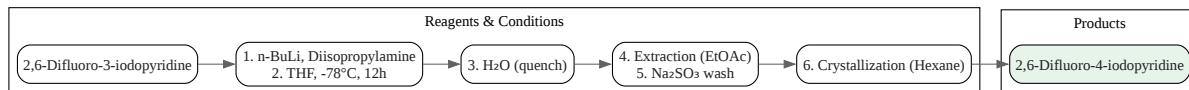
Property	Value	Source
CAS Number	685517-71-9	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> F <sub>2</sub> IN	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	240.98 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Off-white to light yellow solid	<a href="#">[5]</a>
Melting Point	78-82 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	222.0±35.0 °C (Predicted)	<a href="#">[5]</a>
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.22 (s, 2H)	<a href="#">[4]</a> <a href="#">[5]</a>
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 161.1 (dd, J=250, 16 Hz), 115.6 (dd, J=24, 10 Hz), 110.3	<a href="#">[4]</a> <a href="#">[5]</a>
<sup>19</sup> F NMR (376 MHz, CDCl <sub>3</sub> )	δ -68.1	<a href="#">[4]</a> <a href="#">[5]</a>
Mass Spectrum (GC-MS)	m/z 241 [M <sup>+</sup> ]	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis and Purification: A Validated Protocol

The synthesis of **2,6-Difluoro-4-iodopyridine** is reliably achieved through a directed ortho-metallation and rearrangement pathway. The following protocol, adapted from established literature, provides a robust method for its preparation.[\[4\]](#)[\[5\]](#)

## Causality Behind Experimental Design

The choice of n-butyllithium to generate lithium diisopropylamide (LDA) *in situ* at -78 °C is critical. LDA is a strong, non-nucleophilic base, which is essential for the regioselective deprotonation of the starting material, 2,6-difluoro-3-iodopyridine. The extremely low temperature is necessary to control the highly exothermic deprotonation, prevent side reactions, and maintain the stability of the organolithium intermediate. The subsequent 12-hour hold allows for the thermodynamic rearrangement to the more stable 4-iodo isomer. The quench with water protonates the intermediate, and the sodium thiosulfate wash removes any residual iodine.



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Caption: Synthetic workflow for **2,6-Difluoro-4-iodopyridine**.

## Step-by-Step Synthesis Protocol

- Preparation of LDA: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL, 4.15 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
- Formation of LDA: Slowly add n-butyllithium (1.66 mL, 4.15 mmol, 2.5 M in hexane) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 25 minutes.
- Addition of Starting Material: In a separate flask, dissolve 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL). Transfer this solution dropwise via cannula to the LDA solution at -78 °C.
- Reaction: Stir the reaction mixture at -78 °C for 12 hours.
- Quenching: Quench the reaction by adding a solution of water (0.2 mL, 11 mmol) in THF (2 mL). Allow the mixture to slowly warm to room temperature over 1 hour.
- Workup: Wash the mixture with a 10% aqueous Na<sub>2</sub>SO<sub>3</sub> solution (5 mL) to remove unreacted iodine.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.

- Purification: The crude product is purified by crystallization from hexane to yield **2,6-difluoro-4-iodopyridine** as colorless crystals (Typical yield: ~740 mg, 74%).[\[4\]](#)[\[5\]](#)

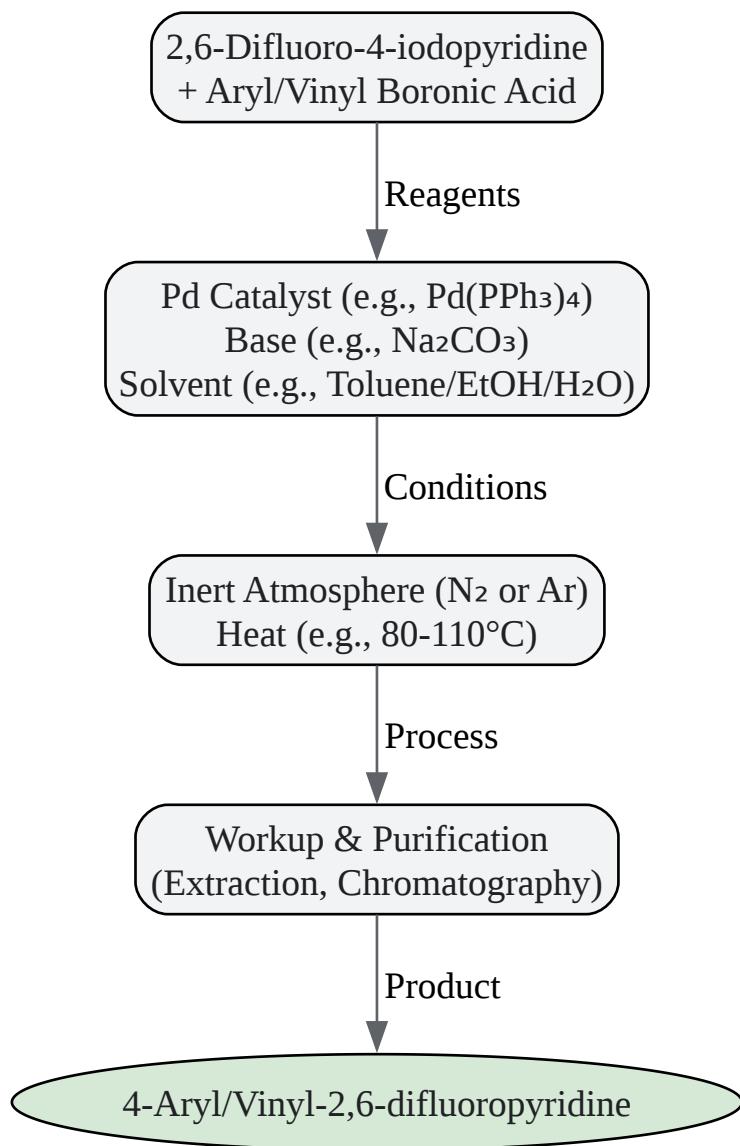
## Core Reactivity: The Power of Selective Cross-Coupling

The synthetic prowess of **2,6-Difluoro-4-iodopyridine** lies in the pronounced reactivity difference between the C-I and C-F bonds. The C(sp<sup>2</sup>)-I bond at the 4-position is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the strong C(sp<sup>2</sup>)-F bonds at the 2- and 6-positions.[\[2\]](#)[\[3\]](#) This predictable regioselectivity is the cornerstone of its utility, enabling it to serve as a versatile linchpin in palladium-catalyzed cross-coupling reactions.

## Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures common in pharmaceuticals.[\[7\]](#)[\[8\]](#) With **2,6-Difluoro-4-iodopyridine**, this reaction proceeds selectively at the 4-position, leaving the fluorine atoms untouched for potential subsequent nucleophilic aromatic substitution reactions.

**Mechanistic Insight:** The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. A base (e.g., Na<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) activates the organoboron species (boronic acid or ester), facilitating transmetalation onto the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[\[7\]](#)[\[9\]](#)



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Caption: General workflow for Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

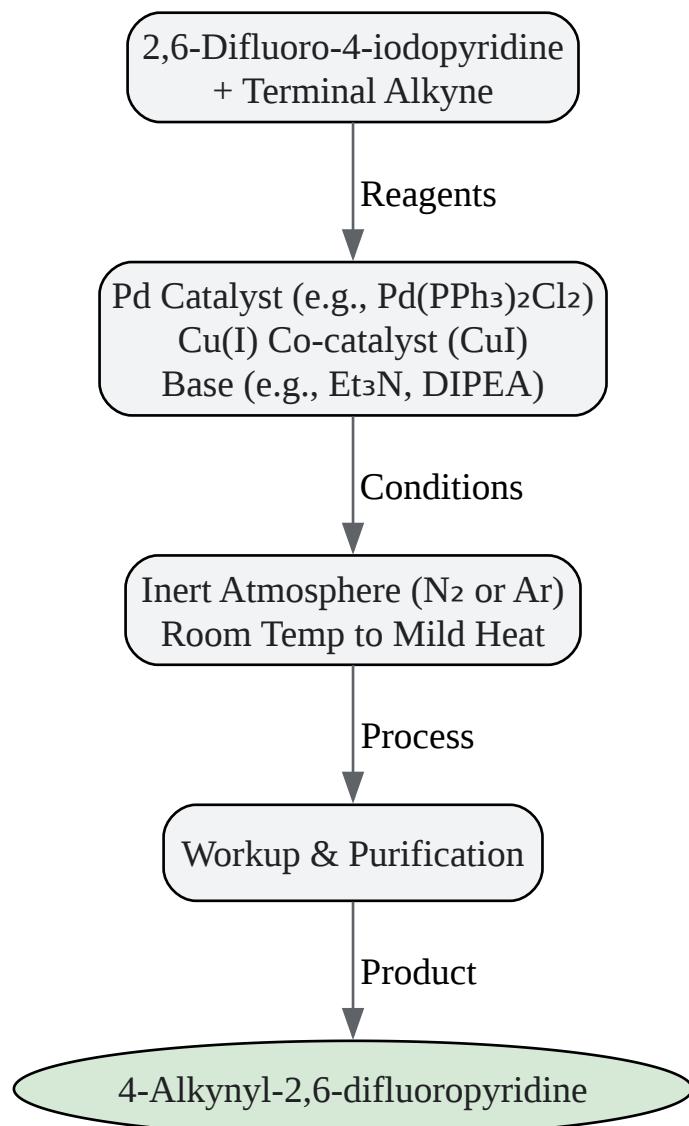
- To a flask, add **2,6-Difluoro-4-iodopyridine** (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., Na<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq.).
- Purge the flask with an inert gas (N<sub>2</sub> or Ar).

- Add degassed solvents (e.g., a mixture of toluene, ethanol, and water).
- Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
- Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify the residue by column chromatography to yield the 4-substituted product.

## Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to  $\text{sp}^2$  carbons, providing access to arylalkynes and conjugated enynes.<sup>[10][11][12]</sup> This reaction is crucial for creating rigid molecular scaffolds and for intermediates that can undergo further transformations like click chemistry or cyclizations.

**Mechanistic Insight:** The reaction uniquely employs a dual-catalyst system. The palladium catalyst activates the C-I bond via oxidative addition. Concurrently, a copper(I) co-catalyst (typically  $\text{CuI}$ ) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product.<sup>[10][13]</sup>



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Caption: General workflow for Sonogashira coupling.

General Protocol for Sonogashira Coupling:

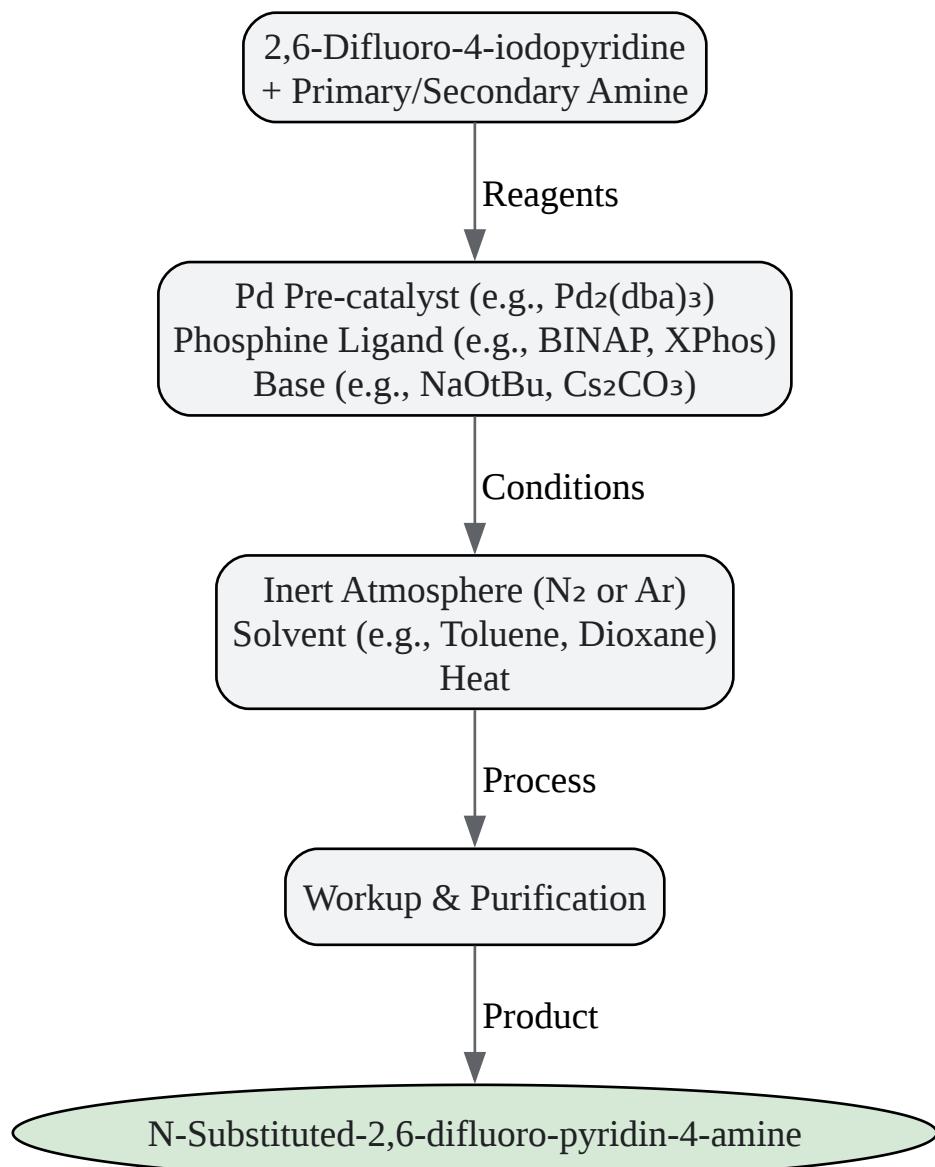
- In a flask under an inert atmosphere, dissolve **2,6-Difluoro-4-iodopyridine** (1.0 eq.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).
- Add an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
- Add the terminal alkyne (1.1-1.2 eq.) dropwise.

- Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
- Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.
- Purify the crude product via column chromatography.

## Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.<sup>[14][15]</sup> It enables the coupling of aryl halides with a vast range of primary and secondary amines. When applied to **2,6-Difluoro-4-iodopyridine**, it provides a direct route to 4-aminopyridine derivatives, which are key pharmacophores. A study on the related 2-fluoro-4-iodopyridine confirms that C-N coupling is exclusive to the 4-position.<sup>[16]</sup>

**Mechanistic Insight:** Similar to other cross-coupling reactions, the cycle involves oxidative addition of the C-I bond to Pd(0). The amine then coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K<sub>2</sub>CO<sub>3</sub>) is crucial for deprotonating the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.<sup>[14][17]</sup>



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